molecular formula C21H18Cl2N4O3S B4556801 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B4556801
M. Wt: 477.4 g/mol
InChI Key: CEAULKPWMOLQAC-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18Cl2N4O3S and its molecular weight is 477.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.0476670 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Development

Research into the synthesis of novel derivatives containing the benzenesulfonamide moiety reveals the compound's versatility in forming heterocyclic compounds with potential biological activity. For example, Hassan et al. (2009) described the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives showing promising antimicrobial results against both Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Spectroscopic and Molecular Structure Investigation

The compound's structure and its derivatives have been extensively studied using various spectroscopic methods and theoretical calculations. Mansour and Ghani (2013) carried out comprehensive structural studies using techniques like FTIR, 1H NMR, and DFT calculations, providing insights into the molecule's stability and electronic properties (Mansour & Ghani, 2013).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of benzenesulfonamide derivatives. Nunna et al. (2014) synthesized novel heterocyclic compounds with a sulfamido moiety, showing significant antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Nunna et al., 2014).

Theoretical and Computational Studies

Theoretical studies, such as those by Khashi et al. (2014), employ computational methods to understand the reaction mechanisms and improve the efficiency of synthesis processes involving benzenesulfonamide derivatives (Khashi et al., 2014).

Kinetic and Structural Analysis

Research on kinetic and structural aspects provides valuable information on the reactivity and potential applications of these compounds in various chemical reactions. Rublova et al. (2017) investigated the synthesis and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, contributing to the understanding of their chemical behavior (Rublova et al., 2017).

Properties

IUPAC Name

4-[[(E)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O3S/c1-13-11-14(2)26-21(25-13)27-31(29,30)17-6-4-16(5-7-17)24-10-9-20(28)15-3-8-18(22)19(23)12-15/h3-12,24H,1-2H3,(H,25,26,27)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAULKPWMOLQAC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.